molecular formula C8H12N2O2 B2953408 3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione CAS No. 282093-47-4

3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione

Cat. No. B2953408
CAS RN: 282093-47-4
M. Wt: 168.196
InChI Key: DXNGYAJSGKOCBQ-UHFFFAOYSA-N
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Description

“3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a derivative of cyclobutenedione, which is used in various applications such as the production of pharmaceutical intermediates, squarylium dyes, and photoconducting squaraines .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of diethyl squarate with methylamine . The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is purified by flash column to afford the corresponding amide .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using high-level DFT calculations and Bader’s theory of “atoms-in-molecules” . The AM1 charge densities, bond orders, and valence angles were calculated for the optimized geometry .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve an intricate combination of ion-pair and H-bonding interactions along with π–π stacking and anion–π contacts of the cyclobutenedione rings . These interactions are crucial for the formation of the supramolecular assemblies in the solid state .


Physical And Chemical Properties Analysis

The infrared absorption bands of the C*O stretching vibration and the 13C NMR chemical shifts were measured for a series of nine substituted 3,4-diphenyl-cyclobut-3-ene-1,2-di-ones in CHCl3, CDCl3, and partially in CCl4 . The AM1 charge densities, bond orders, and valence angles were calculated for the optimized geometry .

Future Directions

The future directions of “3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione” research could involve further exploration of its synthesis, structure, reactivity, and potential applications. More studies could also be conducted to understand its safety and hazards, as well as its mechanism of action .

properties

IUPAC Name

3,4-bis(ethylamino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-9-5-6(10-4-2)8(12)7(5)11/h9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNGYAJSGKOCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)C1=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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